4-Tert-butylcyclohex-2-en-1-one
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Overview
Description
4-Tert-butylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O. It is a cyclohexenone derivative featuring a tert-butyl group at the 4-position. This compound is of interest due to its unique structural properties and its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the oxidation of 4-tert-butylcyclohexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. Another method includes the dehydrogenation of 4-tert-butylcyclohexanol using catalysts like palladium on carbon (Pd/C) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes. For example, the hydrogenation of 4-tert-butylcyclohexanone using a ruthenium-aminophosphine complex catalyst can yield the desired compound with high stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the enone moiety reacts with nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 4-tert-butylcyclohexanone, carboxylic acids.
Reduction: 4-tert-butylcyclohexanol.
Substitution: Substituted cyclohexenones.
Scientific Research Applications
4-Tert-butylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 4-tert-butylcyclohex-2-en-1-one involves its interaction with various molecular targets. In reduction reactions, for example, the compound undergoes nucleophilic attack by hydride ions, leading to the formation of 4-tert-butylcyclohexanol. The pathways involved include the transfer of electrons and the formation of intermediate species .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexanone: A closely related compound differing by the presence of a ketone group instead of an enone.
4-tert-Butylcyclohexanol: The reduced form of 4-tert-butylcyclohex-2-en-1-one.
Cyclohexanone: Lacks the tert-butyl group, making it less sterically hindered.
Uniqueness
This compound is unique due to its combination of a cyclohexenone structure with a bulky tert-butyl group. This structural feature influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
4-tert-butylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-10(2,3)8-4-6-9(11)7-5-8/h4,6,8H,5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUQEKLVFLSSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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